molecular formula C11H8ClF5OS B14059135 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14059135
M. Wt: 318.69 g/mol
InChI Key: PHQQHSGSLTVSPA-UHFFFAOYSA-N
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Description

1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a fluorinated propanone derivative characterized by a trifluoromethylthio (-SCF₃) and a difluoromethyl (-CF₂H) group on the phenyl ring. The chlorine atom at the propanone β-position further enhances electrophilicity, making it a candidate for nucleophilic substitution reactions .

Properties

Molecular Formula

C11H8ClF5OS

Molecular Weight

318.69 g/mol

IUPAC Name

1-chloro-1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8ClF5OS/c1-5(18)9(12)7-3-2-6(10(13)14)4-8(7)19-11(15,16)17/h2-4,9-10H,1H3

InChI Key

PHQQHSGSLTVSPA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)C(F)F)SC(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Phenyl Ring Substituents: The difluoromethyl and trifluoromethylthio groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions.

    Formation of the Propan-2-one Moiety: The final step involves the formation of the propan-2-one moiety, which can be achieved through various carbonylation reactions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes several types of chemical reactions:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Addition Reactions: The carbonyl group in the propan-2-one moiety can participate in addition reactions with nucleophiles, such as hydrides or organometallic reagents.

Common reagents used in these reactions include sodium borohydride for reductions, and various acids or bases for substitution reactions. Major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or van der Waals forces, with these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, emphasizing substituent-driven differences:

Compound Name Substituents on Phenyl Ring Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound 4-(CF₂H), 2-(SCF₃) C₁₁H₈ClF₅OS 318.69 High lipophilicity; agrochemical intermediate
1-Chloro-1-(2-chloro-4-(trifluoromethylthio)phenyl)propan-2-one 2-Cl, 4-(SCF₃) C₁₀H₇Cl₂F₃OS 303.13 Insecticide precursor; lower metabolic stability vs. target compound
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH₃, hydrazinylidene bridge C₁₀H₁₀ClN₂O₂ 234.65 Crystallographic model for X-ray studies; limited bioactivity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one 4-Cl, cyclopropyl C₁₀H₉ClO 180.63 Synthetic intermediate for cyclopropane-containing drugs

Key Observations :

  • Trifluoromethylthio (-SCF₃): Enhances lipophilicity and oxidative stability compared to non-sulfur analogs (e.g., -CF₃) .
  • Difluoromethyl (-CF₂H) : Reduces basicity of adjacent groups and improves metabolic resistance relative to -CH₃ or -Cl substituents .
  • Chlorine vs. Fluorine : Chlorine increases molecular weight but may reduce bioavailability due to higher polar surface area .

Crystallographic and Spectroscopic Data

  • X-ray Refinement: SHELX software () is widely used to resolve structures of fluorinated propanones. The target compound’s bulky -SCF₃ group likely induces torsional strain, affecting crystal packing .
  • NMR Trends: ¹H NMR: The -CF₂H group shows distinct splitting (δ ~5.5–6.5 ppm) due to F-F coupling, absent in non-fluorinated analogs (e.g., : δ 1H ~2.5 ppm for -CH₃) . ¹³C NMR: -SCF₃ resonates at δ ~125–130 ppm, whereas -OCH₃ () appears at δ ~55 ppm .

Biological Activity

1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C8H4ClF5SC_8H_4ClF_5S. Its structure includes a chloro group, a difluoromethyl group, and a trifluoromethylthio group, which contribute to its unique chemical properties and biological activity.

The biological activity of 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound shows potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in various organisms, including pathogens like Plasmodium falciparum .
  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity .

Antimicrobial Activity

Research has demonstrated that compounds structurally similar to 1-Chloro-1-(4-(difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one exhibit significant antimicrobial effects. For example, derivatives have shown effective inhibition against various fungal strains with IC50 values ranging from 10 to 30 µg/mL .

CompoundTarget OrganismIC50 (µg/mL)
Compound ACytospora sp.26.96
Compound BColletotrichum gloeosporioides28.84
Compound CFusarium solani16.77

Cytotoxicity Studies

In vitro studies have indicated that the compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogen substituents (like chlorine and bromine) enhances its cytotoxicity, suggesting a structure-activity relationship .

Cell LineIC50 (µM)Combination with Doxorubicin
MCF-715Synergistic effect
MDA-MB-23110Synergistic effect

Case Studies

  • Study on DHODH Inhibition : A study explored the inhibition of DHODH by structurally related compounds and found that they were more effective than known inhibitors like brequinar. This suggests a promising avenue for the development of new immunosuppressive agents .
  • Antifungal Activity Evaluation : Another study evaluated the antifungal activity of pyrazole derivatives and found that compounds with similar functional groups demonstrated significant antifungal properties against several pathogenic fungi .

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